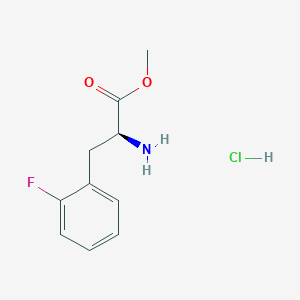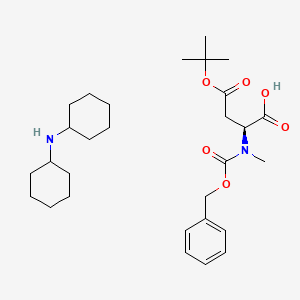
1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate
Overview
Description
“1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate” is a synthetic compound that belongs to the family of propanedioates. It has a molecular weight of 271.19 g/mol .
Molecular Structure Analysis
The molecular formula of “1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate” is C9H12F3NO5 . The InChI code is 1S/C9H12F3NO5/c1-3-17-6(14)5(7(15)18-4-2)13-8(16)9(10,11)12/h5H,3-4H2,1-2H3,(H,13,16) .Physical And Chemical Properties Analysis
The compound has a complexity of 311 and a topological polar surface area of 81.7Ų . It has a rotatable bond count of 7 . The compound is canonicalized .Scientific Research Applications
Catalytic Applications
1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate, though not directly studied, is structurally related to compounds that have been the subject of catalytic research. For instance, the boron trifluoride diethyl etherate catalyzed intramolecular cyclization of diethyl 2-(dialkoxyphosphorylethynyl)-2-arylaminomalonates is a significant process. This method produces 3-phosphonylated indoles and diethyl 2-[3-(dialkoxyphosphoryl)-1H-indol-2-yl]propanedioates, which can further undergo decarboxylation to form ethyl 2-[3-(dialkoxyphosphoryl)-1H-indol-2-yl]acetates (Egorova et al., 2017).
Complexation Studies
The complexation behavior of compounds similar to 1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate has been studied. Specifically, the complexation of 1,3-diethyl 2-(azulen-1-ylmethylene)propanedioate with lanthanide cations has been investigated using electrochemical methods and UV-Vis spectroscopy (Amarandei et al., 2014).
Material Science Applications
Research in material science has explored the excess molar volumes of 1,3-diethyl propanedioate with various alcohols at different temperatures. This study, which used an oscillating densimeter, provides insights into the interactions and molecular structure of such compounds (Wang & Yan, 2010).
Food Science
In food science, methods for determining chloropropanols in food products have utilized derivatives of 1,3-diethyl propanedioate. These methods involve extraction with diethyl ether and purification with methanol, demonstrating the compound's relevance in analytical chemistry as applied to food safety (Jian-ke, 2004).
Chemical Synthesis
The compound has also been involved in the synthesis of other chemicals. For example, an improved high-yielding procedure for diethyl 2,2,2-trichloroethyledine-propanedioate using a montmorillonite K-10 catalyst has been developed, highlighting its potential in synthetic chemistry (Deshmukh et al., 1999).
Safety and Stability
An important aspect of handling 1,3-diethyl propanedioate derivatives is understanding their safety and stability. A study reported the hazard evaluation of a reaction involving 1,3-diethyl propanedioate and Fuming Nitric acid. This work is crucial for mastering thermal runaway situations in chemical processes (Veedhi et al., 2016).
properties
IUPAC Name |
diethyl 2-[(2,2,2-trifluoroacetyl)amino]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO5/c1-3-17-6(14)5(7(15)18-4-2)13-8(16)9(10,11)12/h5H,3-4H2,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKULJLHFWHSYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B1426299.png)

![Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426302.png)
![3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy] azetidine](/img/structure/B1426303.png)
![3-{[4-(2-Methoxyethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426305.png)



![4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine](/img/structure/B1426310.png)
![1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1426312.png)
![3-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B1426314.png)
![3-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426320.png)
![2-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426321.png)